molecular formula C23H37ClN2O3 B12702699 Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- CAS No. 172800-00-9

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans-

Cat. No.: B12702699
CAS No.: 172800-00-9
M. Wt: 425.0 g/mol
InChI Key: GXGFMBJLZVGDDL-LZAGWAHOSA-N
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Description

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a cycloheptyl group, which is further connected to a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may involve multiple steps, including binding, activation, or inhibition of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamic acid esters with different substituents on the phenyl, cycloheptyl, or piperidinylmethyl groups. Examples include:

  • Carbamic acid, (2-methoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester
  • Carbamic acid, (2-ethoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester .

Uniqueness

The uniqueness of Carbamic acid, (2-propoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, trans- lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, selectivity, or activity compared to similar compounds .

Properties

CAS No.

172800-00-9

Molecular Formula

C23H37ClN2O3

Molecular Weight

425.0 g/mol

IUPAC Name

[(1R,2S)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-propoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H36N2O3.ClH/c1-2-17-27-22-14-8-7-12-20(22)24-23(26)28-21-13-6-3-5-11-19(21)18-25-15-9-4-10-16-25;/h7-8,12,14,19,21H,2-6,9-11,13,15-18H2,1H3,(H,24,26);1H/t19-,21+;/m0./s1

InChI Key

GXGFMBJLZVGDDL-LZAGWAHOSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@H]2CN3CCCCC3.Cl

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl

Origin of Product

United States

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